Creb-IN-1 trifluoroacetate (Creb-IN-1 TFA) is a synthetic compound that serves as a potent inhibitor of the cyclic adenosine monophosphate response element-binding protein (CREB). CREB is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Inhibition of CREB has been linked to therapeutic effects in conditions such as cancer, particularly breast cancer, where it is known to promote tumor growth and survival. The compound exhibits an inhibitory concentration (IC50) of 0.18 µM, indicating its effectiveness in suppressing CREB activity .
Creb-IN-1 TFA was developed as part of ongoing research into small molecule inhibitors targeting CREB signaling pathways. The synthesis and biological evaluation of this compound have been documented in various scientific publications, highlighting its potential applications in cancer therapy and other diseases associated with dysregulated CREB activity .
Creb-IN-1 TFA falls under the category of small molecule inhibitors. It is classified as a pharmacological agent due to its ability to modulate biological processes by interacting with specific protein targets, in this case, the CREB transcription factor.
The synthesis of Creb-IN-1 TFA involves several key steps:
The detailed synthetic pathway for Creb-IN-1 TFA can be complex, involving multiple reaction conditions and purification steps. Each step must be carefully controlled to achieve the desired yield and purity of the compound.
Creb-IN-1 TFA has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The specific arrangement of atoms allows for effective binding to the CREB protein.
Creb-IN-1 TFA undergoes various chemical reactions during its synthesis and when interacting with biological systems:
The kinetics of these reactions can be studied using techniques like enzyme-linked immunosorbent assays or reporter gene assays to measure changes in gene expression following treatment with Creb-IN-1 TFA .
The mechanism by which Creb-IN-1 TFA exerts its effects involves direct inhibition of the CREB transcription factor:
Studies indicate that treatment with Creb-IN-1 TFA results in reduced expression levels of genes regulated by CREB, confirming its role as an effective inhibitor .
Creb-IN-1 TFA is typically presented as a solid at room temperature, with melting points reported around specific ranges depending on purity.
The compound exhibits solubility in common organic solvents like dimethyl sulfoxide and dimethylformamide but may have limited aqueous solubility due to its hydrophobic characteristics.
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are utilized to characterize the physical and chemical properties of Creb-IN-1 TFA comprehensively .
Creb-IN-1 TFA has significant potential applications in scientific research and medicine:
CAS No.: 4682-03-5
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4
CAS No.: 54061-45-9